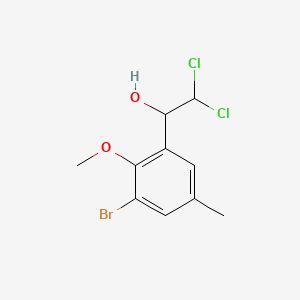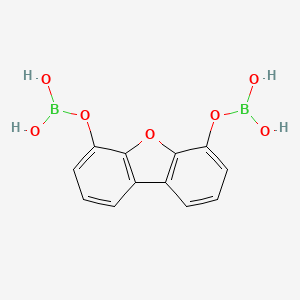
(6-Boronooxydibenzofuran-4-yl)oxyboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzofuran -4,6 -diborate is a chemical compound derived from dibenzofuran, which is a tricyclic aromatic heterocycle consisting of a benzofuran fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzofuran -4,6 -diborate typically involves the functionalization of dibenzofuran at the 4 and 6 positions with borate groups. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, dibenzofuran can be reacted with boronic acids or borate esters in the presence of a palladium catalyst and a base to introduce the borate groups at the desired positions .
Industrial Production Methods
Industrial production of dibenzofuran -4,6 -diborate may involve large-scale palladium-catalyzed cross-coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Dibenzofuran -4,6 -diborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibenzofuran derivatives with different oxidation states.
Reduction: Reduction reactions can convert dibenzofuran -4,6 -diborate into other borate-containing compounds.
Substitution: The borate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibenzofuran derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the borate positions.
Scientific Research Applications
Dibenzofuran -4,6 -diborate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of boron-containing biomolecules and their interactions.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which dibenzofuran -4,6 -diborate exerts its effects involves the interaction of the borate groups with various molecular targets. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis and material science. The specific pathways and molecular targets depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound, which lacks the borate groups.
Phenyldibenzofurans: Compounds with phenyl groups attached to the dibenzofuran structure.
Benzo[b]naphthofurans: Similar tricyclic compounds with different ring fusion patterns.
Uniqueness
Dibenzofuran -4,6 -diborate is unique due to the presence of borate groups at specific positions, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring boron-containing compounds, such as in materials science and catalysis.
Properties
Molecular Formula |
C12H10B2O7 |
|---|---|
Molecular Weight |
287.8 g/mol |
IUPAC Name |
(6-boronooxydibenzofuran-4-yl)oxyboronic acid |
InChI |
InChI=1S/C12H10B2O7/c15-13(16)20-9-5-1-3-7-8-4-2-6-10(21-14(17)18)12(8)19-11(7)9/h1-6,15-18H |
InChI Key |
YQOQRBJRLOWOJM-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)OC1=CC=CC2=C1OC3=C2C=CC=C3OB(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


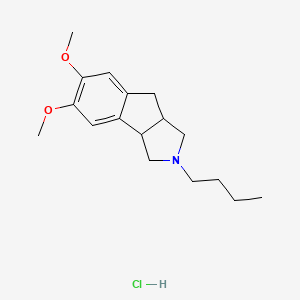
![[(1S)-1-(1-naphthyl)ethyl]ammonium;(S)-(-)-1-(1-Naphthyl)ethyl amine](/img/structure/B14763047.png)
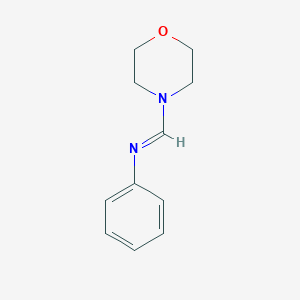
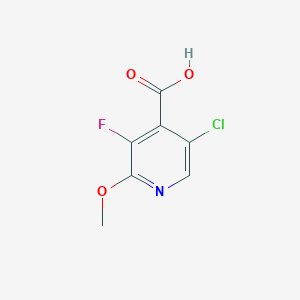
![Naphtho[2,1-b]thiophene](/img/structure/B14763065.png)

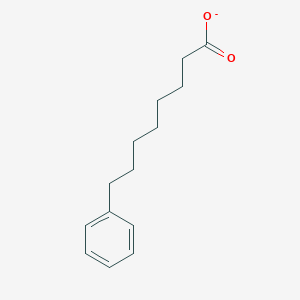
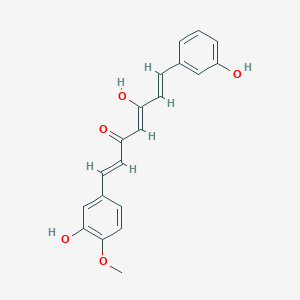
![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-di-tert-butylphenyl)-2,2-bis(4-fluorophenyl)-6-hydroxy-tetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B14763088.png)

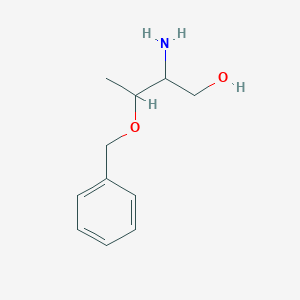
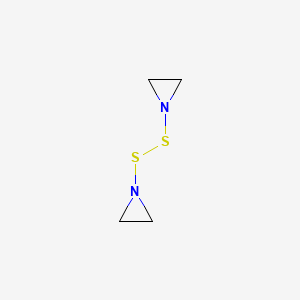
![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(dimethylamino)-1,3-thiazolidin-4-one](/img/structure/B14763110.png)
